molecular formula C16H10F6 B14196311 1-(2-Phenylethenyl)-3,5-bis(trifluoromethyl)benzene CAS No. 922172-81-4

1-(2-Phenylethenyl)-3,5-bis(trifluoromethyl)benzene

Cat. No.: B14196311
CAS No.: 922172-81-4
M. Wt: 316.24 g/mol
InChI Key: FXLRRKUKKSRPIH-UHFFFAOYSA-N
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Description

1-(2-Phenylethenyl)-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of a phenylethenyl group and two trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethenyl)-3,5-bis(trifluoromethyl)benzene typically involves the reaction of a suitable phenylethenyl precursor with a trifluoromethylating agent under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to introduce the phenylethenyl group onto the benzene ring. The trifluoromethyl groups are then introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylethenyl)-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products:

Scientific Research Applications

1-(2-Phenylethenyl)-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethenyl)-3,5-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1-(2-Phenylethenyl)-3-(trifluoromethyl)benzene
  • 1-(2-Phenylethenyl)-4-(trifluoromethyl)benzene
  • 1-(2-Phenylethenyl)-2,4,6-tris(trifluoromethyl)benzene

Comparison: 1-(2-Phenylethenyl)-3,5-bis(trifluoromethyl)benzene is unique due to the presence of two trifluoromethyl groups at the 3 and 5 positions on the benzene ring, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds with fewer or differently positioned trifluoromethyl groups, it may exhibit enhanced stability, lipophilicity, and potency in various applications .

Properties

CAS No.

922172-81-4

Molecular Formula

C16H10F6

Molecular Weight

316.24 g/mol

IUPAC Name

1-(2-phenylethenyl)-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C16H10F6/c17-15(18,19)13-8-12(9-14(10-13)16(20,21)22)7-6-11-4-2-1-3-5-11/h1-10H

InChI Key

FXLRRKUKKSRPIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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